

6-Hydroxy-1H-indole-3-carboxylic Acid: Natural Occurrence & Isolation Guide

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Compound of Interest

Compound Name:	6-Hydroxy-1H-indole-3-carboxylic acid
CAS No.:	24370-78-3
Cat. No.:	B1603643

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Executive Technical Summary

6-Hydroxy-1H-indole-3-carboxylic acid (6-OH-ICA) is a specialized secondary metabolite belonging to the hydroxyindole class. Unlike its ubiquitous analog indole-3-acetic acid (auxin), 6-OH-ICA functions primarily within stress-response signaling and defense mechanisms in plants (*Arabidopsis thaliana*) and as a distinct metabolic intermediate in specific marine actinomycetes and fungi.

Key Chemical Characteristics for Isolation:

- **Dual Functionality:** Possesses both a carboxylic acid moiety (pKa ~4.[1]2) and a phenolic hydroxyl group (pKa ~10), necessitating precise pH control during extraction.[1]
- **Glycosylation Status:** In plant tissues, it predominantly exists as a glucose conjugate (O-glucoside).[1] Isolation of the free aglycone often requires an upstream hydrolysis step.
- **Stability:** Susceptible to oxidation at the C6 position; extraction protocols must minimize light exposure and oxidative stress.

Natural Occurrence & Biosynthetic Context

Primary Source: *Arabidopsis thaliana* (Cruciferae)

The most authoritative source of 6-OH-ICA is the model organism *Arabidopsis thaliana*, specifically under biotic or abiotic stress.[1][2][3]

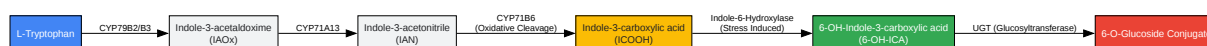
- Context: It accumulates as a phytoalexin-like compound alongside camalexin.
- Trigger: Synthesis is upregulated by pathogens (e.g., *Botrytis cinerea*) or chemical elicitors like silver nitrate ().[1]
- State: Found largely as 6-hydroxyindole-3-carboxylic acid 6-O-D-glucoside.

Biosynthetic Pathway

The biosynthesis diverges from the auxin pathway.[1] It originates from Tryptophan, proceeds through indole-3-acetonitrile (IAN), and involves specific Cytochrome P450 monooxygenases.

Key Enzymes:

- CYP79B2/B3: Converts Tryptophan to Indole-3-acetaldoxime (IAOx).
- CYP71B6: A multifunctional enzyme that converts IAN into Indole-3-carboxylic acid (ICOOH).
- Hydroxylase (Putative): Subsequent hydroxylation at the C6 position forms 6-OH-ICA.



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Figure 1: Biosynthetic pathway of 6-OH-ICA in *Arabidopsis thaliana*, highlighting the critical role of CYP71B6 and subsequent glycosylation.[1]

Secondary Sources: Marine & Microbial

While less common than in plants, 6-substituted indoles are found in marine actinomycetes (e.g., *Streptomyces* sp.).^[1]

- Marine *Streptomyces*: Often produce prenylated derivatives (e.g., 6-isoprenylindole-3-carboxylic acid).^[4]
- Fungi: *Lasiodiplodia* species produce indole-3-carboxylic acid, and metabolic hydroxylation can yield the 6-OH isomer during fermentation.

Technical Isolation Protocol

This protocol is designed for isolation from plant tissue (*Arabidopsis* leaves) induced with

.^[1] It includes a critical hydrolysis step to release the free acid from its glucoside.

Materials & Reagents

Component	Grade/Spec	Purpose
Solvent A	Methanol (MeOH), HPLC Grade	Primary extraction
Solvent B	Ethyl Acetate (EtOAc)	Liquid-Liquid partitioning
Acid	1M HCl	Hydrolysis & pH adjustment
Enzyme	-Glucosidase (from Almonds)	Optional enzymatic hydrolysis
Stationary Phase	C18 SPE Cartridge / Silica Gel	Pre-fractionation
Buffer	Phosphate Buffer (pH 5. ^[1] 0)	Enzymatic reaction medium

Step-by-Step Methodology

Phase 1: Induction & Extraction

- Induction: Spray *Arabidopsis* rosette leaves with 5 mM

to induce phytoalexin synthesis. Harvest after 24–48 hours.

- Homogenization: Flash-freeze tissue in liquid nitrogen and grind to a fine powder.
- Solvent Extraction:
 - Suspend powder in 80% MeOH (aq) at a ratio of 10 mL per gram of tissue.
 - Sonicate for 20 mins at

to prevent thermal degradation.
 - Centrifuge (10,000 x g, 15 min) and collect supernatant.
 - Repeat extraction twice and pool supernatants.

Phase 2: Hydrolysis (Crucial for Aglycone Recovery)

Since 6-OH-ICA exists primarily as a glucoside, you must hydrolyze the extract.^[1]

- Method A (Enzymatic - Preferred): Evaporate MeOH. Re-suspend residue in Acetate buffer (pH 5.0). Add

-glucosidase (50 units/mL) and incubate at

for 4 hours.
- Method B (Acid - Harsh): Add 1M HCl to the aqueous extract (final concentration 0.5 M) and heat at

for 60 mins. Note: Risk of oxidative degradation.

Phase 3: Acid-Base Partitioning (Purification)

This step separates neutral indoles (like camalexin) from the acidic 6-OH-ICA.

- Basification: Adjust aqueous hydrolysate to pH 9.0 with dilute NaOH.
- Wash: Partition with EtOAc. Discard the organic layer (contains neutral/basic impurities).^[1]
- Acidification: Adjust the aqueous phase to pH 2.5–3.0 with 1M HCl. The 6-OH-ICA is now protonated and uncharged.

- Extraction: Extract the acidic aqueous phase with EtOAc (3x).
- Collection: Pool the EtOAc layers (now containing 6-OH-ICA), dry over anhydrous MgSO_4 , and evaporate to dryness.

Phase 4: Chromatographic Isolation[1][5]

- HPLC Conditions:
 - Column: C18 Reverse Phase (150×4.6 mm, 5 μm).
 - Mobile Phase: Gradient of Water (0.1% Formic Acid) [A] and Acetonitrile [B].[1]
 - Gradient: 5% B to 40% B over 20 mins.
 - Detection: UV at 280 nm (indole core) and 305 nm (phenolic shift).[1]
- Fraction Collection: Collect the peak corresponding to the retention time of the authentic standard (approx. 12-14 min depending on flow rate).

Structural Characterization Data

To validate the isolate, compare against these spectral benchmarks:

Technique	Expected Signal Characteristics
UV-Vis	at ~280 nm, shoulder at ~295-305 nm (bathochromic shift due to 6-OH).
MS (ESI-)	[M-H] ⁻ ion at m/z 176.035 (Calculated for).
¹ H NMR	Indole C2-H singlet (~8.0 ppm). C7-H doublet (ortho coupling). C5-H doublet (ortho coupling). C4-H singlet/doublet.
Fluorescence	High fluorescence intensity (Excitation ~290 nm, Emission ~350 nm).[1]

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